molecular formula C21H17ClFNO5 B11281234 1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11281234
M. Wt: 417.8 g/mol
InChI Key: RXTQBZRUVBHHBG-UHFFFAOYSA-N
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Description

  • Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.
  • Common reagents for halogenation include chlorine gas, fluorine gas, or halogenating agents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
  • Attachment of Dimethoxyphenyl Group:

    • The dimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
    • Catalysts like palladium complexes are often used to facilitate these coupling reactions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions

    • Formation of the Furo[3,4-b]pyridine Core:

      • The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furan derivatives.
      • Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
    • Reduction:

      • Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
    • Substitution:

      • Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different substituents.

    Common Reagents and Conditions:

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Halogenating agents: N-chlorosuccinimide, N-fluorobenzenesulfonimide.
    • Catalysts: Palladium complexes for coupling reactions.

    Major Products Formed:

    • Oxidation products may include ketones, aldehydes, or carboxylic acids.
    • Reduction products may include alcohols or amines.
    • Substitution products depend on the nature of the substituent introduced.

    Scientific Research Applications

    1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has various scientific research applications, including:

    • Chemistry:

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its unique reactivity and chemical properties.
    • Biology:

      • Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
      • Used in the development of bioactive compounds and pharmaceuticals.
    • Medicine:

      • Explored for its potential therapeutic applications in treating various diseases.
      • Studied for its interactions with biological targets and pathways.
    • Industry:

      • Utilized in the production of specialty chemicals and materials.
      • Applied in the development of advanced materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    • Binding to Enzymes or Receptors:

      • The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
    • Inhibition or Activation of Pathways:

      • The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
    • Induction of Cellular Responses:

      • The compound may induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

    Comparison with Similar Compounds

    1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can be compared with other similar compounds, such as:

    • Furo[3,4-b]pyridine Derivatives:

      • Compounds with similar core structures but different substituents.
      • Examples include 1-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)-furo[3,4-b]pyridine and 1-(4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-furo[3,4-b]pyridine.
    • Halogenated Phenyl Compounds:

      • Compounds with chloro and fluoro substituents on the phenyl ring.
      • Examples include 3-chloro-4-fluorophenyl derivatives with different core structures.

    Uniqueness:

    • The combination of chloro, fluoro, and dimethoxy substituents on the furo[3,4-b]pyridine core imparts unique chemical and biological properties to the compound.
    • The specific arrangement of substituents may result in distinct reactivity and interactions with molecular targets.

    Properties

    Molecular Formula

    C21H17ClFNO5

    Molecular Weight

    417.8 g/mol

    IUPAC Name

    1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

    InChI

    InChI=1S/C21H17ClFNO5/c1-27-12-4-5-13(18(8-12)28-2)14-9-19(25)24(17-10-29-21(26)20(14)17)11-3-6-16(23)15(22)7-11/h3-8,14H,9-10H2,1-2H3

    InChI Key

    RXTQBZRUVBHHBG-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=C(C=C4)F)Cl)OC

    Origin of Product

    United States

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